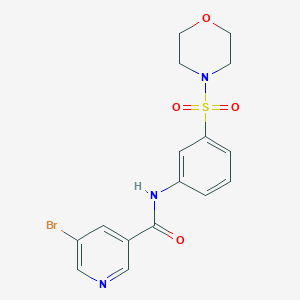
(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazoline ring system, which is fused with various functional groups, making it a versatile molecule for chemical modifications and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate typically involves multi-step organic reactions One common method starts with the preparation of the quinazoline core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagentsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further explored for their biological activities .
Aplicaciones Científicas De Investigación
(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a lead compound for the development of new anticancer and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of (4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit kinases involved in cell proliferation, thereby reducing tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
2-Aminothiazole: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate stands out due to its unique combination of functional groups, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its quinazoline core is particularly effective in binding to various molecular targets, making it a versatile compound for drug development .
Propiedades
IUPAC Name |
(4-aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-9-5-6-10(12(18)7-9)16(22)23-8-14-20-13-4-2-1-3-11(13)15(19)21-14/h1-7H,8,18H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVDIVCPARPVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)COC(=O)C3=C(C=C(C=C3)Cl)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[3-(dimethylsulfamoyl)phenyl]imino-5-methyl-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7485746.png)
![4-[2-(1-Benzylimidazol-2-yl)sulfanylacetyl]piperazin-2-one](/img/structure/B7485750.png)

![8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7485775.png)
![5-(4-ethylphenyl)-3-[2-(4-methylphenoxy)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7485787.png)
![1-N,4-N-bis[(4-methylphenyl)methyl]benzene-1,4-dicarboxamide](/img/structure/B7485807.png)
![(2S)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7485816.png)
![(2R)-4-methyl-2-[[(2S)-oxolane-2-carbonyl]amino]pentanoic acid](/img/structure/B7485822.png)
![6-[(3-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7485825.png)


![4-[5-[2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethyl]sulfanyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B7485844.png)

![(2S)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetic acid](/img/structure/B7485852.png)
